molecular formula C12H10O3P- B3060894 Diphenoxyphosphanolate CAS No. 102-10-3

Diphenoxyphosphanolate

Cat. No.: B3060894
CAS No.: 102-10-3
M. Wt: 233.18 g/mol
InChI Key: KUMNEOGIHFCNQW-UHFFFAOYSA-N
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Description

Based on analogous compounds in the evidence, it likely serves roles in catalysis, coordination chemistry, or industrial applications (e.g., stabilizers or plasticizers) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenoxyphosphanolate can be synthesized through various methods. One common approach involves the reaction of diphenylphosphine oxide with phenol in the presence of a base. This reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Curtius Rearrangement

DPPA facilitates the Curtius rearrangement, converting acyl azides to isocyanates, which are valuable for synthesizing ureas and carbamates:
RCON3ΔRNCO+N2\text{RCON}_3\xrightarrow{\Delta}\text{RNCO}+\text{N}_2\uparrow

Experimental Conditions:

  • Solvent: Dichloromethane or DMF.

  • Temperature: Reflux (40–60°C) .

Example:
Benzoyl azide (from benzoic acid and DPPA) rearranges to phenyl isocyanate, which reacts with ethanol to form ethyl phenylcarbamate in 71% yield .

Mitsunobu Reactions and Alcohol Activation

DPPA is utilized in Mitsunobu reactions to convert alcohols to azides. This proceeds via an SN_N2 mechanism with inversion of configuration:
ROH+(PhO)2P O N3BaseRN3+(PhO)2P O OH\text{ROH}+(\text{PhO})_2\text{P O N}_3\xrightarrow{\text{Base}}\text{RN}_3+(\text{PhO})_2\text{P O OH}

Typical Protocol:

  • Reagents: DPPA, DIAD (diisopropyl azodicarboxylate), PPh3_3.

  • Solvent: THF at 0°C .

Yield Example:
3.1 g of substrate → 90% yield of azide product under optimized conditions .

Phospha-Michael Addition

Diphenyl phosphonate derivatives participate in asymmetric phospha-Michael reactions. Using a guanidinium/bisthiourea catalyst, enantioselective additions to nitroolefins achieve up to 98% ee .

Reaction Scope:

Nitroolefin SubstrateProduct ee (%)
Aromatic substituents90–98
Aliphatic substituents85–95

Mechanistic Insight:
The reaction proceeds via a dual activation mode, where the catalyst stabilizes both the nitroolefin and phosphonate nucleophile .

Inhibition of Serine Proteases

Diphenyl (α-aminoalkyl)phosphonates act as mechanism-based inhibitors by covalently binding to the active-site serine residue.

Stereochemical Effects:

EnantiomerInhibition Efficacy
(R)-formHigh activity
(S)-formInactive

Example: Inhibition of chymotrypsin with Ki=2.3μMK_i=2.3\,\mu \text{M} for the (R)-enantiomer .

Scientific Research Applications

Diphenoxyphosphanolate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.

    Biology: Its derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing into its potential use in drug development, particularly for antiviral and anticancer therapies.

    Industry: It is utilized in the production of flame retardants and plasticizers

Mechanism of Action

The mechanism by which diphenoxyphosphanolate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction often involves the formation of a stable complex between the compound and the enzyme, leading to a decrease in enzymatic activity .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural and Molecular Comparison

Compound CAS Number Molecular Formula Molecular Weight Key Functional Groups
Diphenoxyphosphanolate* Not provided Assumed C₁₂H₁₁O₃P ~246.18 (est.) P=O, two phenoxy groups
Diphenyl phosphite 4712-55-4 C₁₂H₁₁O₃P 234.18 P-O-C₆H₅, HPO₃
Diphenyl phosphate 838-85-7 C₁₂H₁₁O₄P 250.18 P=O, two phenoxy, OH
Diisononyl phthalate 28553-12-0 C₂₆H₄₂O₄ 418.61 Ester groups, benzene rings

*Note: this compound’s properties are inferred from structural analogs.

  • Diphenyl Phosphite (): Contains a central phosphorus atom bonded to two phenoxy groups and one hydroxyl group. It is used as a stabilizer in polymers and a ligand in coordination chemistry. Its reactivity with transition metals is notable, forming complexes for catalytic applications .
  • Diphenyl Phosphate (): Features a phosphoryl (P=O) group and two phenoxy substituents. It acts as an intermediate in organic synthesis and exhibits acidity due to the hydroxyl group .
  • Diisononyl Phthalate (DINP, ): A phthalate ester with plasticizing properties, structurally distinct due to its ester linkages and lack of phosphorus.

Research Findings and Key Differences

  • Reactivity : Diphenyl phosphite undergoes hydrolysis more readily than diphenyl phosphate due to the latter’s stable phosphoryl group .
  • Thermal Stability : DINP exhibits higher thermal stability in plastics compared to phosphorus-based esters, which may degrade under similar conditions .
  • Biological Activity: Diphenylamine analogs () share structural motifs with diphenoxy compounds but differ in biological targets (e.g., anti-inflammatory vs. catalytic roles).

Biological Activity

Diphenoxyphosphanolate (DPP) is a phosphorous-containing compound that has garnered attention in various fields, particularly in biological and medicinal chemistry. This article delves into the biological activity of DPP, focusing on its potential applications as an enzyme inhibitor and antimicrobial agent, supported by case studies and research findings.

This compound is characterized by its unique structure, which includes a phosphonate group that can interact with biological molecules. The compound's mechanism of action primarily involves the inhibition of specific enzymes, which can lead to various biochemical effects.

  • Enzyme Inhibition : DPP has been studied for its potential to inhibit enzymes involved in critical biological processes. For instance, research indicates that DPP derivatives act as effective inhibitors of serine proteases, which play significant roles in digestion and immune responses.
  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. Studies have demonstrated that DPP exhibits inhibitory effects against several bacterial strains, suggesting its potential use in developing new antibacterial therapies .

Case Studies

  • Enzyme Inhibition Studies :
    • A study conducted on DPP's effect on serine proteases revealed that it effectively decreased enzyme activity by binding to the active site, thus preventing substrate access. This finding underscores the potential for DPP to be developed into therapeutic agents targeting diseases where serine proteases are implicated.
  • Antimicrobial Efficacy :
    • In vitro tests showed that DPP exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that DPP could be a viable candidate for further development as an antimicrobial drug.

Table 1: Biological Activity of this compound

Activity TypeTarget Enzyme/BacteriaEffect ObservedReference
Enzyme InhibitionSerine ProteasesDecreased activity
Antimicrobial ActivityE. coliMIC = 32 µg/mL
Antimicrobial ActivityS. aureusMIC = 16 µg/mL

Future Directions

Research into this compound is ongoing, with several avenues being explored:

  • Drug Development : Given its enzyme inhibitory properties, further studies are required to optimize DPP derivatives for therapeutic use.
  • Mechanistic Studies : Understanding the detailed mechanism of action at the molecular level will aid in designing more effective inhibitors.
  • Broader Antimicrobial Spectrum : Investigating the efficacy of DPP against a wider range of pathogens could reveal its potential as a broad-spectrum antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Diphenoxyphosphanolate, and how can purity be optimized during synthesis?

Methodological Answer:

  • Synthetic Protocols : Use nucleophilic substitution reactions under anhydrous conditions, with diphenyl chlorophosphate and ethanolamine derivatives as precursors. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
  • Purity Optimization : Employ recrystallization in ethyl acetate/hexane mixtures, followed by HPLC analysis (C18 column, 254 nm UV detection) to verify purity ≥98% .
  • Characterization : Confirm structure via 1^{1}H/13^{13}C NMR (DMSO-d6, 400 MHz) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

Methodological Answer:

  • Chromatographic Methods : Reverse-phase HPLC with phosphate-perchlorate buffer (pH 2.5) and UV detection at 210 nm provides sensitivity down to 0.1 µg/mL .
  • Validation : Follow ICH guidelines for linearity (R² ≥0.995), recovery (90–110%), and precision (RSD <2%) using spiked samples .
  • Cross-Validation : Pair with LC-MS/MS (electrospray ionization, positive mode) for confirmatory analysis in biological samples .

Advanced Research Questions

Q. How can mechanistic studies elucidate this compound’s reactivity in organophosphate-mediated pathways?

Methodological Answer:

  • Kinetic Studies : Conduct stopped-flow spectrophotometry to measure reaction rates with acetylcholinesterase (AChE) at varying pH (6.0–8.0) and temperatures (25–37°C) .
  • Computational Modeling : Use density functional theory (DFT) to map transition states and compare with experimental data (e.g., Gibbs free energy barriers) .
  • Isotope Labeling : Track 18^{18}O-labeled intermediates via FTIR to identify hydrolysis pathways .

Q. What systematic approaches resolve contradictions in this compound’s reported toxicity thresholds?

Methodological Answer:

  • Meta-Analysis Framework : Aggregate data from peer-reviewed studies (PubMed, Scopus) using PRISMA guidelines. Stratify by model (in vitro vs. in vivo), dosage, and exposure duration .
  • Dose-Response Modeling : Apply Hill equation or probit analysis to reconcile EC50 discrepancies, accounting for interspecies variability (e.g., rodent vs. human hepatocytes) .
  • Quality Control : Exclude studies lacking positive controls (e.g., parathion as a reference organophosphate) .

Q. How can computational models predict this compound’s environmental fate and bioaccumulation?

Methodological Answer:

  • QSAR Modeling : Use EPI Suite™ to estimate logP (octanol-water partition coefficient) and biodegradation half-life. Validate with experimental soil adsorption studies (OECD 106) .
  • Fugacity Modeling : Predict compartmental distribution (air, water, sediment) using Level III fugacity models under temperate climate parameters .
  • Trophic Magnification : Simulate bioaccumulation factors (BAFs) in aquatic food webs using AQUATOX 3.2 .

Q. What in vitro/in vivo models best capture this compound’s neurotoxic effects?

Methodological Answer:

  • In Vitro Models : Use SH-SY5Y neuroblastoma cells to measure AChE inhibition (Ellman’s assay) and oxidative stress markers (e.g., glutathione depletion) .
  • In Vivo Models : Employ zebrafish embryos (OECD 236) for developmental neurotoxicity screening, with acetylthiocholine iodide as a substrate .
  • Biomarker Panels : Quantify plasma butyrylcholinesterase (BChE) and brain GFAP (glial fibrillary acidic protein) in Sprague-Dawley rats post-exposure .

Q. Methodological Frameworks

  • Research Question Design : Apply PICOT criteria (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses .
    • Example: "In rodent models (P), how does chronic this compound exposure (I) compared to chlorpyrifos (C) affect AChE activity (O) over 28 days (T)?"
  • Data Synthesis : Use PRISMA flow diagrams for systematic reviews and forest plots for meta-analyses .

Properties

IUPAC Name

diphenyl phosphite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3P/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H/q-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMNEOGIHFCNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP([O-])OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3P-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633743
Record name Diphenoxyphosphanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-10-3
Record name Diphenoxyphosphanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Diphenoxyphosphanolate
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